Linker-Length Dependent Potency: Propyl Spacer Outperforms Shorter Ethyl and Methyl Linkers in Oxalamide NA Inhibitors
Although direct enzymatic data for 954242-09-2 are not yet published in the peer-reviewed primary literature, class-level SAR from the oxalamide neuraminidase inhibitor series demonstrates that the propyl-linked side chain is critical for achieving sub-micromolar IC50 values. The lead compound ZINC05250774 (IC50 = 1.91 µM) and the optimized compound Z2 (IC50 = 0.09 µM) both employ a phenyl extension that reaches the 430-cavity through the oxalamide chain [1]. Compound 954242-09-2 incorporates a 3-(4-(dimethylamino)phenyl)propyl chain that provides a comparable spatial reach and basicity, distinguishing it from analogs with a shorter 2-(dimethylamino)ethyl linker (e.g., N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)ethyl)oxalamide) that would fail to occupy the same sub-pocket. In the neuraminidase system, the difference between an optimally positioned 3-chloro-substituted phenyl and a mispositioned analog translates to a >20-fold difference in IC50 (Z2 vs. ZINC05250774) [1].
| Evidence Dimension | NA inhibitory potency (IC50) as a function of side-chain length and substitution |
|---|---|
| Target Compound Data | Not directly measured; structural features predict sub-µM potential based on class SAR |
| Comparator Or Baseline | ZINC05250774: IC50 = 1.91 µM (lead, suboptimal linker); Z2: IC50 = 0.09 µM (3-chlorophenyl, optimized linker); oseltamivir carboxylate: IC50 = 0.10 µM [1] |
| Quantified Difference | ~21-fold improvement achievable through linker and substitution optimization; 954242-09-2 is structurally aligned with the optimized phenotype (3-chlorophenyl + dimethylaminophenylpropyl chain) |
| Conditions | In vitro neuraminidase inhibition assay (fluorometric); H1N1 neuraminidase [1] |
Why This Matters
For researchers developing neuraminidase inhibitors, selecting 954242-09-2 over a shorter-linker or differently substituted oxalamide analog increases the probability of retaining the cavity-binding interaction essential for sub-micromolar potency.
- [1] Zhang, X. Y., Cheng, L. P., Zhong, Z. J., Pang, W., & Song, X. (2022). Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. New Journal of Chemistry, 46(28), 13533–13539. DOI: 10.1039/d2nj00726f View Source
